molecular formula C12H9N3O2S2 B6483210 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide CAS No. 941956-06-5

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide

Cat. No. B6483210
CAS RN: 941956-06-5
M. Wt: 291.4 g/mol
InChI Key: JJWAAYVVHYBRFV-UHFFFAOYSA-N
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Description

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide” is a chemical compound with the molecular formula C10H11N3O2S . It is a derivative of thiazolopyrimidine .


Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including “this compound”, involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are determined by the position and nature of substituents in the aldehyde component . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afford ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. It has an average mass of 237.278 Da and a mono-isotopic mass of 237.057190 Da .

Future Directions

Thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their synthetic potential and broad spectrum of biological activity stimulate studies of the synthesis of new compounds of this series .

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWAAYVVHYBRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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